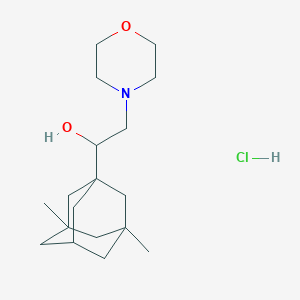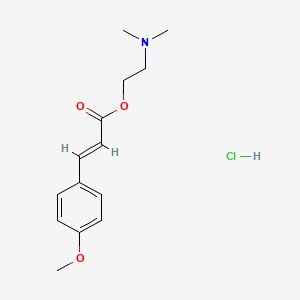![molecular formula C18H14N4O B5397822 7-(3-methoxyphenyl)-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5397822.png)
7-(3-methoxyphenyl)-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(3-methoxyphenyl)-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-methoxyphenyl)-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with substituted benzaldehydes in the presence of a catalyst. For instance, the use of Schiff base zinc (II) complex supported on magnetite nanoparticles has been reported to catalyze the reaction efficiently under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of heterogeneous catalysts, such as those supported on magnetic surfaces, can facilitate the recovery and reuse of the catalyst, making the process more economical and environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
7-(3-methoxyphenyl)-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the presence of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 7-(3-methoxyphenyl)-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase-2 (COX-2), which reduces the production of pro-inflammatory mediators like nitric oxide and cytokines . The compound’s anti-tumor activity is linked to its ability to interfere with cell proliferation pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 6-(4-bromophenyl)-7-(3-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
- 7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
Uniqueness
Compared to similar compounds, 7-(3-methoxyphenyl)-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity.
Propiedades
IUPAC Name |
7-(3-methoxyphenyl)-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O/c1-23-15-9-5-8-14(12-15)16-10-11-19-18-20-17(21-22(16)18)13-6-3-2-4-7-13/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDGKQVSGFRAJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=NC3=NC(=NN23)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-isobutyl-N-[2-(4-methoxyphenyl)ethyl]-2-methyl-3-oxo-1-piperazinecarboxamide](/img/structure/B5397750.png)
![2-({5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5397751.png)
![methyl 2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B5397758.png)
![3-[(dimethylamino)methyl]-1-(1H-indol-7-ylcarbonyl)-3-piperidinol](/img/structure/B5397762.png)

![1'-[(3,5-dimethyl-1H-indol-2-yl)carbonyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5397788.png)
![2-{[(3,5-dimethyl-1-adamantyl)carbonyl]amino}-3-thiophenecarboxamide](/img/structure/B5397808.png)
amine](/img/structure/B5397816.png)
![1-[(2R,3S,6R)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-3-pyrazol-1-ylpropan-1-one](/img/structure/B5397820.png)
![N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5397826.png)

![4-[(4-benzyl-1-piperazinyl)sulfonyl]-5-methyl-3-isoxazolamine](/img/structure/B5397838.png)
